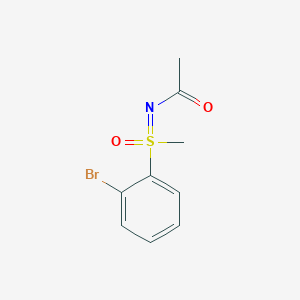

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide

Description

Properties

Molecular Formula |

C9H10BrNO2S |

|---|---|

Molecular Weight |

276.15 g/mol |

IUPAC Name |

N-[(2-bromophenyl)-methyl-oxo-λ6-sulfanylidene]acetamide |

InChI |

InChI=1S/C9H10BrNO2S/c1-7(12)11-14(2,13)9-6-4-3-5-8(9)10/h3-6H,1-2H3 |

InChI Key |

ZQCHETLJFQLYJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N=S(=O)(C)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide typically involves the reaction of 2-bromobenzoyl chloride with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.

Reaction with methylamine: The 2-bromobenzoyl chloride is then reacted with methylamine to form the intermediate product.

Acetylation: The intermediate product is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-((2-Bromophenyl)(methyl)(oxo)-l6-sulfaneylidene)acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, while the oxo and sulfaneylidene groups can participate in redox reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Molecular Geometry

The crystal structures of related N-substituted acetamides reveal significant variations in dihedral angles between aromatic rings, impacting molecular planarity and intermolecular interactions. For example:

- N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide exhibits a dihedral angle of 82.50° between naphthalene and benzene rings .

In contrast, the title compound’s sulfoximine group likely reduces planarity due to steric hindrance and intramolecular hydrogen bonds (N–H⋯O, O–H⋯O), as observed in analogues like N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide (dihedral angle: 81.9°) .

Table 1: Dihedral Angles in Selected Acetamide Analogues

Biological Activity

N-((2-Bromophenyl)(methyl)(oxo)-λ6-sulfaneylidene)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₈BrNO

- Molecular Weight : 214.059 g/mol

- IUPAC Name : N-(2-bromophenyl)-acetamide

- CAS Registry Number : 614-76-6

The compound features a bromophenyl group attached to an acetamide moiety, which contributes to its biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of compounds related to N-((2-Bromophenyl)(methyl)(oxo)-λ6-sulfaneylidene)acetamide. For instance:

- In vitro Studies : Compounds synthesized with similar structures have been tested against various bacterial strains using the agar well diffusion method. Notably, derivatives exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to standard antibiotics like levofloxacin .

- Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives were evaluated, revealing that certain compounds had lower MICs than the standard drugs against strains such as E. coli and S. aureus. This suggests a promising potential for these compounds in treating bacterial infections .

- Mechanism of Action : Molecular docking studies indicated that these compounds may inhibit bacterial aminoacyl-tRNA synthetases (aaRS), which are critical for protein synthesis in bacteria. This inhibition could lead to the cessation of bacterial growth .

Antifungal Activity

The antifungal activity of related compounds has also been explored:

- Fungal Strains Tested : Various piperidinyl thiazole analogues were synthesized and evaluated against oomycete fungi, showcasing significant antifungal properties in vitro and in vivo . While specific data on N-((2-Bromophenyl)(methyl)(oxo)-λ6-sulfaneylidene)acetamide is limited, the structural similarities suggest potential antifungal activity.

- Case Studies : In one study, compounds structurally related to N-((2-Bromophenyl)(methyl)(oxo)-λ6-sulfaneylidene) were tested for their ability to inhibit fungal growth, with results indicating effective fungicidal action against several strains .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.